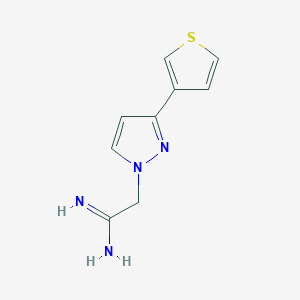

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide

Description

Properties

IUPAC Name |

2-(3-thiophen-3-ylpyrazol-1-yl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c10-9(11)5-13-3-1-8(12-13)7-2-4-14-6-7/h1-4,6H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKVTPLMZWNSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C2=CSC=C2)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves the following steps:

Thiophene Derivative Synthesis: Thiophene derivatives can be synthesized through various methods such as the Gewald synthesis, Paal-Knorr synthesis, and Hinsberg synthesis.

Pyrazole Formation: The pyrazole ring can be formed through the reaction of hydrazines with 1,3-diketones or β-ketoesters.

Substitution Reaction: The final step involves the substitution of the pyrazole ring with the acetimidamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alkyl halides.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂CrO₄, and oxygen (O₂) in the presence of a catalyst.

Reduction: LiAlH₄, NaBH₄, and hydrogen gas (H₂) with a metal catalyst.

Substitution: Amines, alkyl halides, and polar aprotic solvents.

Major Products Formed:

Oxidation: Thiophene derivatives with increased oxidation states.

Reduction: Reduced forms of the compound with different functional groups.

Substitution: Substituted pyrazole derivatives with various substituents.

Scientific Research Applications

2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting inflammatory and oxidative stress-related conditions.

Material Science: It can be utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Biology: The compound may serve as a probe in biological studies to understand the interaction with various biomolecules.

Industry: It can be employed in the production of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with pyrazole-thiophene hybrids, particularly those synthesized via Gewald-type reactions (e.g., compounds 7a and 7b in ). Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison

Key Observations:

This difference may enhance solubility in polar solvents compared to 7a/b.

Synthetic Flexibility :

- Compounds 7a and 7b are synthesized via one-pot reactions involving elemental sulfur, enabling rapid diversification of thiophene substituents . The target compound could adopt similar strategies but requires precise control to introduce the acetimidamide group without side reactions.

Biological Relevance: While pharmacological data for the target compound are absent, 7a and 7b’s amino and cyano/ester groups suggest utility as kinase inhibitors or antimicrobial agents. The acetimidamide moiety may mimic arginine side chains, positioning the compound as a protease inhibitor candidate.

Crystallographic Analysis :

- Structural determination of analogous compounds often employs SHELX software (), which is critical for confirming regiochemistry and hydrogen-bonding networks. The acetimidamide group’s conformation could be resolved using SHELXL refinement.

Biological Activity

2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a heterocyclic compound that combines thiophene and pyrazole moieties. This unique structure contributes to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews the synthesis, characterization, and biological evaluation of this compound, drawing from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 210.27 g/mol. The presence of both thiophene and pyrazole rings enhances its electronic properties, making it a candidate for various biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrazole intermediates under controlled conditions. The process is characterized by the formation of imine bonds, which are crucial for the biological activity of the compound.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Bacillus subtilis | 14 | 64 |

| Candida albicans | 12 | 128 |

The results indicate significant inhibition against Staphylococcus aureus, suggesting strong antibacterial potential. The MIC values further confirm its efficacy as an antimicrobial agent, particularly in lower concentrations.

Antioxidant Activity

Antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging tests, demonstrate that the compound exhibits notable free radical scavenging activity.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Hydroxyl Radical Scavenging | 30 |

The IC50 values indicate that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted. The thiophene and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding with biological targets such as enzymes and receptors. These interactions are crucial for the compound's binding affinity and specificity.

Case Studies

Recent studies have explored the pharmacological potential of similar compounds, emphasizing their roles in drug discovery. For instance, derivatives of pyrazole have shown anti-inflammatory and analgesic properties, highlighting a broader therapeutic application for compounds containing these functional groups.

A study published in the Royal Society of Chemistry reported on a series of pyrazolyl-thiazole derivatives derived from thiophene, demonstrating that structural modifications can enhance both antimicrobial and antioxidant activities significantly . This underscores the importance of structural diversity in developing effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrazole-thiophene coupling and subsequent acetimidamide functionalization. Key steps include:

- Thiophene-Pyrazole Coupling : Reacting 3-thiophenecarboxaldehyde with hydrazine derivatives under reflux in ethanol to form the pyrazole-thiophene core .

- Acetimidamide Formation : Introducing the acetimidamide group via nucleophilic substitution, typically using acetonitrile or dichloromethane as solvents and triethylamine as a base to deprotonate intermediates .

- Catalytic Optimization : Fe₂O₃@SiO₂/In₂O₃ catalysts (as in analogous syntheses) may enhance reaction efficiency and reduce side products .

- Critical Parameters : Temperature (70–90°C), solvent polarity, and catalyst loading significantly affect purity and yield. HPLC or GC-MS is recommended for purity assessment .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can validate the thiophene (δ 6.8–7.5 ppm) and pyrazole (δ 7.2–8.1 ppm) moieties, while the acetimidamide group is confirmed via NH₂ proton signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]⁺) and fragments corresponding to thiophene-pyrazole cleavage .

- IR Spectroscopy : Key stretches include N-H (3300–3500 cm⁻¹ for acetimidamide) and C=N (1600–1650 cm⁻¹ for pyrazole) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™) to screen for interactions with therapeutic targets .

- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .

- Cytotoxicity : MTT or XTT assays on cancer cell lines (e.g., NCI-H460) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) to rule out false positives/negatives .

- Solvent Compatibility : Ensure DMSO or ethanol concentrations ≤1% to avoid cytotoxicity artifacts .

- Orthogonal Assays : Cross-verify results using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the acetimidamide group and π-π stacking with thiophene .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioavailability and potency .

Q. How do variations in synthetic pathways impact the compound’s physicochemical properties?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may increase solubility but reduce crystallinity compared to dichloromethane .

- Catalyst Choice : Fe₂O₃@SiO₂/In₂O₃ vs. traditional acid catalysts can alter reaction kinetics and byproduct profiles .

- Post-Synthesis Modifications : Salt formation (e.g., hydrochloride) improves aqueous solubility for in vivo studies .

Q. What strategies mitigate instability of the acetimidamide group during storage?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under inert gas (N₂ or Ar) to prevent hydrolysis .

- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to containers .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Conduct ADME studies in rodents to assess bioavailability, half-life, and metabolite formation .

- Formulation Optimization : Use nanoemulsions or liposomes to enhance blood-brain barrier penetration if targeting CNS diseases .

- Toxicology Screening : Evaluate hepatotoxicity (ALT/AST levels) and renal clearance in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.